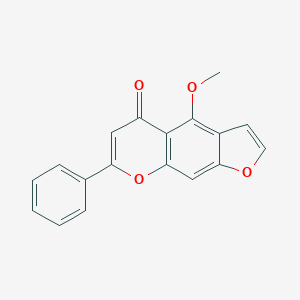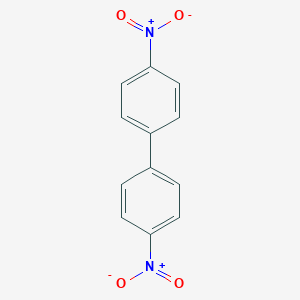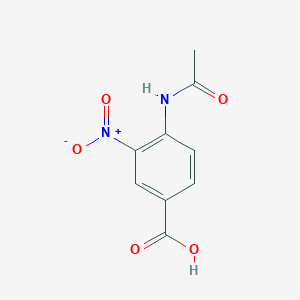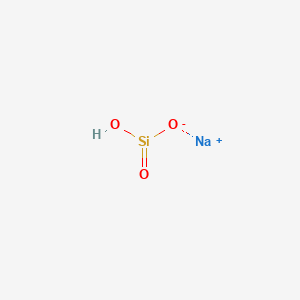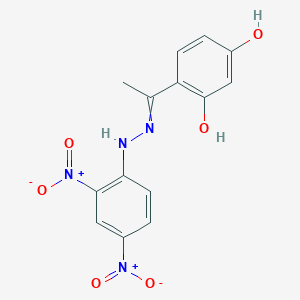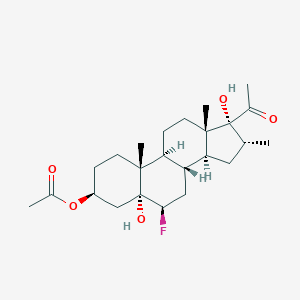
Dimethyl aspartic acid
Overview
Description
Dimethyl aspartic acid, also known as dimethyl ester of aspartic acid, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the carboxyl groups of aspartic acid, resulting in a dimethyl ester form. It is a colorless crystalline solid with a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol .
Mechanism of Action
Target of Action
Dimethyl aspartic acid, also known as D-aspartic acid, primarily targets the endocrine system and the central nervous system, which includes the brain and spinal cord . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, helping to control neuroplasticity and brain activity . It also plays a crucial role in regulating hormones such as prolactin, oxytocin, melatonin, and testosterone .
Mode of Action
This compound interacts with its targets by binding to NMDARs in the brain, thereby influencing neuroplasticity and brain activity . Neuroplasticity refers to the brain’s ability to reorganize itself by forming new neural connections throughout life. This interaction results in changes in hormone regulation, including hormones like prolactin, oxytocin, melatonin, and testosterone .
Biochemical Pathways
This compound is involved in several biochemical pathways. Most L-aspartic acid is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . Aspartic acid serves as a common precursor for basic amino acids (e.g., isoleucine, lysine, methionine, threonine), and can be converted into glutamate and asparagine .
Pharmacokinetics
It is known that most l-aspartic acid is synthesized in the body, particularly in the liver and muscles
Result of Action
The action of this compound results in several molecular and cellular effects. It helps control neuroplasticity and brain activity, which can influence cognitive function . It also regulates various hormones, which can have wide-ranging effects on the body . For example, it has been shown to increase testosterone levels in some populations .
Biochemical Analysis
Biochemical Properties
Dimethyl aspartic acid plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . It interacts with broad spectrum racemases (Bsr), enzymes that generate high concentrations of D-amino acids in environments with variable compositions of L-amino acids .
Cellular Effects
This compound influences cell function by regulating cell wall biosynthesis. It is involved in the production of D-amino acids like D-Asp or D-Ser at the terminal position of the stem peptide, providing tolerance to certain bactericidal agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it targets cell wall independent pathways .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes .
Metabolic Pathways
This compound is involved in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl aspartic acid can be synthesized through the esterification of aspartic acid. One common method involves the reaction of aspartic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of aspartic acid with methanol, followed by purification steps that may include distillation and crystallization to obtain the pure dimethyl ester .
Chemical Reactions Analysis
Types of Reactions
Dimethyl aspartic acid undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to aspartic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as ammonia or amines can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Aspartic acid
Oxidation: Oxo derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a model compound for studying the behavior of esterified amino acids in biological systems.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable ester linkages.
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutamic acid: Similar in structure but with an additional methylene group in the side chain.
Dimethyl succinic acid: Lacks the amino group present in dimethyl aspartic acid.
Dimethyl malic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to its dual ester groups and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form stable ester linkages makes it particularly valuable in the synthesis of biodegradable polymers and drug delivery systems .
Properties
CAS No. |
1115-22-6 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Synonyms |
DIMETHYL ASPARTIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?
A1: [] this compound exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of this compound with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between this compound and the activator metal ions. []
Q2: Can this compound be utilized for environmental applications?
A2: [] Yes, research suggests potential applications of this compound in environmental remediation, specifically in dye degradation. Studies show that this compound modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes this compound a promising candidate for wastewater treatment and environmental protection applications. []
Q3: What is the structural characterization of this compound?
A3: [] While the provided research papers delve into the applications of this compound, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
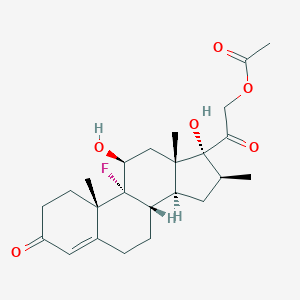

![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)
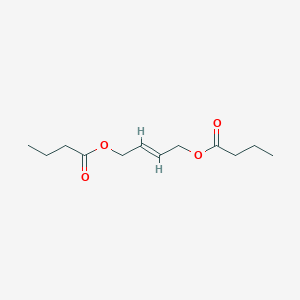
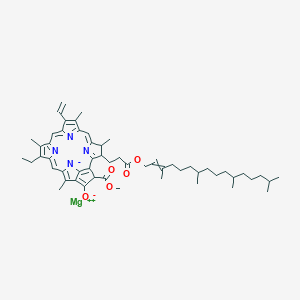
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

